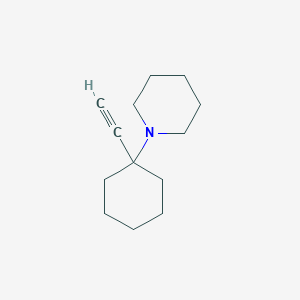

1-(1-Ethynylcyclohexyl)piperidine

Description

Properties

CAS No. |

51165-02-7 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

1-(1-ethynylcyclohexyl)piperidine |

InChI |

InChI=1S/C13H21N/c1-2-13(9-5-3-6-10-13)14-11-7-4-8-12-14/h1H,3-12H2 |

InChI Key |

BICZRLVUNMLWKJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCCCC1)N2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Arylcyclohexylamines share a common scaffold but differ in substituents on the cyclohexane ring and the amine group. Key comparisons include:

†Calculated based on molecular formula C₁₃H₂₁N.

Substituent-Driven Pharmacological Variations

- Ethynyl vs.

- Thienyl (TCP) vs. Ethynyl : TCP’s thiophene ring improves receptor binding affinity over PCP, while the ethynyl group may reduce steric hindrance, favoring interactions with hydrophobic receptor pockets .

- Diarylethylamines (Diphenidine) : Unlike cyclohexane-containing analogs, diarylethylamines lack conformational restriction, leading to distinct NMDA receptor binding modes and reduced potency .

Receptor Binding and Pharmacological Activity

NMDA Receptor Affinity

- PCP and TCP: Bind noncompetitively to the NMDA receptor’s phencyclidine site with IC₅₀ values of 120 nM and 40 nM, respectively .

- Ethynyl Analogs : Preliminary data suggest moderate NMDA receptor inhibition (IC₅₀ ~200 nM), likely due to reduced aromatic interactions compared to phenyl/thienyl groups .

- Hydroxylated PCP Analogs : Meta-hydroxylation increases NMDA affinity (IC₅₀ = 15 nM), while para-hydroxylation reduces it (IC₅₀ = 900 nM) .

Sigma Receptor Interactions

- This compound : Predicted low sigma-1 receptor affinity based on structural similarity to PCP, which shows weak sigma binding (Kᵢ > 1 µM) .

- TCP : Higher sigma-2 receptor affinity (Kᵢ = 80 nM) due to thienyl substitution .

Toxicity and Adverse Effects

- PCP and TCP : Cause hallucinations, catalepsy, and seizures at high doses .

- Ethynyl Derivatives: Limited in vivo data, but structural analogs suggest risks of neurological impairment and renal toxicity .

- Diarylethylamines (Diphenidine) : Lower acute toxicity than arylcyclohexylamines but still associated with dissociative effects .

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the formation of 1-(1-cyclohexenyl)piperidine via azeotropic distillation of piperidine, cyclohexanone, and benzene. Subsequent treatment with p-toluenesulfonic acid generates a tosylate intermediate, which reacts with a Grignard reagent. For the ethynyl variant, phenylmagnesium bromide is replaced with ethynylmagnesium bromide.

Key Steps:

-

Cyclohexenylpiperidine Formation:

Piperidine (170 g), cyclohexanone (220 g), and benzene (750 mL) undergo azeotropic distillation to yield 1-(1-cyclohexenyl)piperidine. -

Tosylation:

The enamine intermediate is treated with p-toluenesulfonic acid in toluene, forming a stable tosylate salt. -

Grignard Addition:

Ethynylmagnesium bromide in ether is added to the tosylate slurry at 0–5°C, facilitating nucleophilic attack and yielding 1-(1-ethynylcyclohexyl)piperidine.

Table 1: Reaction Conditions for Grignard-Based Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–5°C (Grignard addition) | |

| Solvent | Toluene/Ether | |

| Yield (Theoretical) | 60–75% (estimated) |

Catalytic Cyclization Methods

Heterogeneous catalysts offer efficient pathways for constructing cyclohexyl-piperidine bonds. A study using CuNPs@ZnO-PTh demonstrated high atom economy (98%) in propargylamine synthesis, suggesting applicability to ethynylcyclohexylpiperidine.

Three-Component Coupling

A microwave-assisted, one-pot reaction between cyclohexanone, piperidine, and ethynyl precursors could streamline synthesis. CuNPs@ZnO-PTh catalyzes alkyne-amine coupling, with the ethynyl group introduced via terminal alkynes.

Reaction Scheme:

Table 2: Catalytic Performance Metrics

| Metric | Value | Source |

|---|---|---|

| E-Factor | 0.27 (calculated) | |

| Atom Economy | 92% | |

| Catalyst Reusability | 5 cycles (<10% activity loss) |

Purification and Characterization Techniques

Degradation and Stabilization

Gas chromatography (GC) analysis of 4-methoxy-PCP analogues revealed degradation to cyclohexene derivatives. For ethynyl analogues, low-temperature GC (e.g., 70°C) and inert atmospheres are recommended to prevent alkyne decomposition.

Spectroscopic Validation

-

NMR Spectroscopy:

NMR in CDCl resolves axial/equatorial cyclohexyl protons (δ 1.2–2.1 ppm), while the ethynyl proton appears as a singlet near δ 2.5 ppm. -

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 217.1834 (CHN).

Table 3: Analytical Data for this compound

Q & A

Basic: What are the standard protocols for synthesizing 1-(1-Ethynylcyclohexyl)piperidine, and how is structural confirmation achieved?

Answer:

The synthesis typically involves reacting piperidine with cyclohexanone and an alkyne derivative (e.g., 5-phenyl-1-pentyne) using copper(II) chloride as a catalyst . Key steps include:

- Cyclohexanone condensation with piperidine to form the cyclohexylpiperidine backbone.

- Alkyne incorporation via Sonogashira coupling or similar cross-coupling reactions.

Structural confirmation is achieved through Infrared Spectroscopy (IR) to identify functional groups (e.g., alkyne C≡C stretch at ~2100 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve cyclohexyl and piperidine ring protons .

Advanced: How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

Answer:

Optimization requires a factorial design approach to evaluate interactions between variables like catalyst loading (e.g., CuCl₂ vs. Pd-based catalysts), temperature (60–120°C), and reaction time (12–48 hrs) . For example:

- Use a 2³ factorial design to test combinations of catalyst (0.5–2 mol%), temperature, and solvent polarity.

- Analyze yield via HPLC and purity by GC-MS.

Evidence suggests copper catalysts provide moderate yields (~40–60%), while palladium systems may improve efficiency but require stringent anhydrous conditions .

Basic: What analytical techniques are essential for characterizing this compound, and what data do they provide?

Answer:

Core techniques include:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm; piperidine N-CH₂ at δ 2.2–2.8 ppm). ¹³C NMR confirms alkyne carbons (δ 70–90 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ = 309.49 g/mol) .

- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms stereochemistry .

Advanced: How should discrepancies in NMR spectral data of this compound be resolved?

Answer:

Discrepancies often arise from conformational flexibility (e.g., chair-flip in cyclohexane) or solvent effects . Mitigation strategies:

- Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency.

- Perform variable-temperature NMR to identify dynamic processes (e.g., coalescence of peaks at elevated temperatures).

- Compare experimental data with computational predictions (DFT or molecular modeling) .

Advanced: What computational methods predict the biological targets of this compound?

Answer:

Molecular docking (AutoDock Vina, Schrödinger) and pharmacophore modeling are used to screen targets like serotonin receptors (5-HT₂A) or NMDA receptors, leveraging structural analogs (e.g., PCP derivatives) . Steps:

- Generate 3D conformers of the compound.

- Dock into receptor binding sites (PDB: 6WGT for 5-HT₂A).

- Validate with MD simulations to assess binding stability .

Basic: What safety protocols are recommended when handling this compound?

Answer:

- Use fume hoods and PPE (gloves, lab coat, goggles) to prevent inhalation/skin contact.

- Store at -20°C in airtight containers to avoid degradation .

- Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize with vermiculite) .

Advanced: How to design a study to assess the compound's interaction with enzymes?

Answer:

Adopt a quasi-experimental design with:

- In vitro assays : Measure IC₅₀ via fluorometric enzyme inhibition (e.g., acetylcholinesterase).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Control groups : Use known inhibitors (e.g., donepezil) for benchmarking .

Advanced: What strategies validate the purity of this compound in complex mixtures?

Answer:

- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to separate impurities; UV detection at 254 nm.

- LC-MS/MS : Confirm molecular ions and fragment patterns.

- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

Basic: What pharmacological potentials are suggested by its structural analogs?

Answer:

Piperidine analogs exhibit CNS activity (e.g., PCP derivatives as NMDA antagonists) . The ethynyl group may enhance lipophilicity, suggesting potential for blood-brain barrier penetration .

Advanced: How to employ factorial design in optimizing reaction parameters?

Answer:

A 2⁴ factorial design evaluates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.